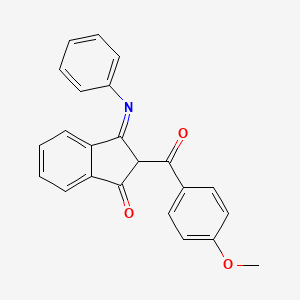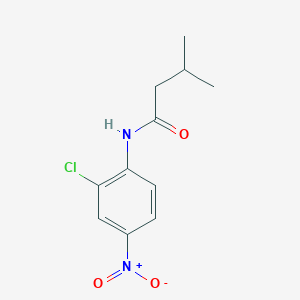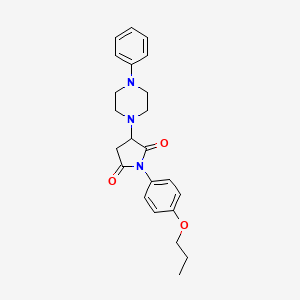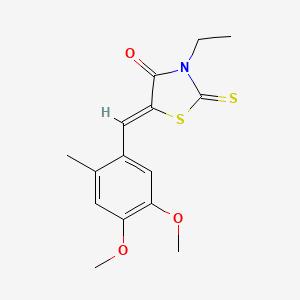
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMEDT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one may act through the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenes. In diabetic mice, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity, reduce blood glucose levels, and increase the expression of insulin signaling proteins. In inflammation models, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
实验室实验的优点和局限性
One advantage of using 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation of using 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its mechanism of action.
未来方向
There are several future directions for the research on 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Understanding the mechanism of action will provide insights into the biochemical and physiological effects of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. This will provide information on the absorption, distribution, metabolism, and excretion of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, as well as its therapeutic dose and toxicity. Finally, future research can focus on the development of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved efficacy and selectivity for specific diseases.
合成方法
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction. The first step involves the condensation of 2-methyl-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethylrhodanine. This intermediate is then reacted with thioacetic acid to form the final product, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.
科学研究应用
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells through the induction of apoptosis. In diabetes research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
属性
IUPAC Name |
(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-5-16-14(17)13(21-15(16)20)8-10-7-12(19-4)11(18-3)6-9(10)2/h6-8H,5H2,1-4H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAXERUCTBSFNR-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)


![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
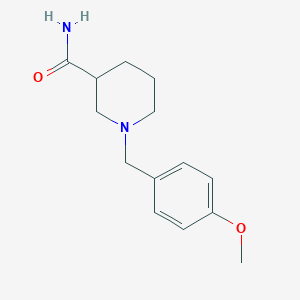
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
